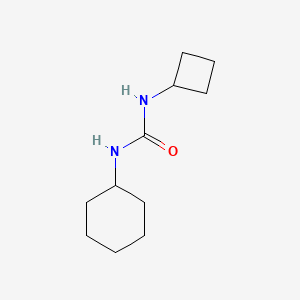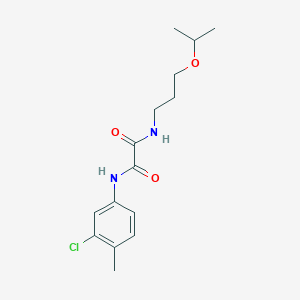
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-fluorobenzamide)
Vue d'ensemble
Description
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-fluorobenzamide), commonly known as DF4, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DF4 is a biphenyl derivative that has two amide functional groups and two fluorine atoms attached to the benzene ring. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C.
Mécanisme D'action
The mechanism of action of DF4 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. DF4 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. DF4 also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. Additionally, DF4 has been shown to modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects
DF4 has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, DF4 induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting CDK activity. DF4 has also been shown to inhibit the migration and invasion of cancer cells by modulating the activity of matrix metalloproteinases (MMPs). In neuronal cells, DF4 has been shown to protect against oxidative stress and neuroinflammation by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DF4 has several advantages as a research tool, including its high potency, selectivity, and solubility in organic solvents. DF4 is also relatively stable and can be easily synthesized and purified. However, DF4 has some limitations, including its potential toxicity and limited water solubility. DF4 may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Orientations Futures
DF4 has several potential future directions for research, including its use as a drug candidate for the treatment of cancer and neurodegenerative diseases. DF4 can also be used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. Additionally, DF4 can be used as a research tool to study the role of various enzymes and signaling pathways in cell growth and survival. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DF4.
Applications De Recherche Scientifique
DF4 has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, DF4 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DF4 has also been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, DF4 has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2-fluoro-N-[4-[4-[(2-fluorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N2O4/c1-35-25-15-17(11-13-23(25)31-27(33)19-7-3-5-9-21(19)29)18-12-14-24(26(16-18)36-2)32-28(34)20-8-4-6-10-22(20)30/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITZUAAAUUXRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3F)OC)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4683746.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4683747.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)


![3-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B4683816.png)
